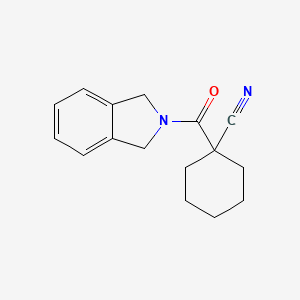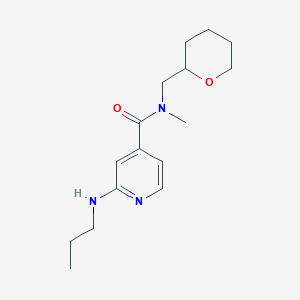
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound is synthesized using various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has also been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants.
Biochemical and physiological effects:
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. In studies conducted on cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. Additionally, this compound has also been shown to inhibit the growth of cancer cells by downregulating the expression of various genes involved in cell proliferation and survival. In studies conducted on plants, this compound has been shown to inhibit the biosynthesis of fatty acids, resulting in the inhibition of plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile in lab experiments is its potential applications in various areas of scientific research, including medicine and agriculture. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile. One of the major areas of focus is the development of more efficient synthesis methods for this compound, which may improve its availability for use in various applications. Additionally, further studies are needed to understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, more studies are needed to understand the potential applications of this compound in agriculture, including its potential use as a herbicide or pesticide.
Méthodes De Synthèse
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile is synthesized using various methods, including the reaction of 2-aminobenzamide with cyclohexanone in the presence of sodium ethoxide. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the reaction of 2-aminobenzamide with cyclohexanone in the presence of potassium carbonate and the reaction of 2-aminobenzamide with cyclohexanone in the presence of sodium hydride.
Applications De Recherche Scientifique
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of application is medicine, where this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in agriculture, where it has been shown to exhibit herbicidal activity by inhibiting the growth of weeds.
Propriétés
IUPAC Name |
1-(1,3-dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-12-16(8-4-1-5-9-16)15(19)18-10-13-6-2-3-7-14(13)11-18/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDJGKQEXZBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydroisoindole-2-carbonyl)cyclohexane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)